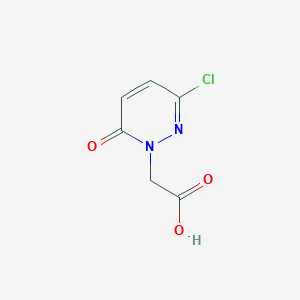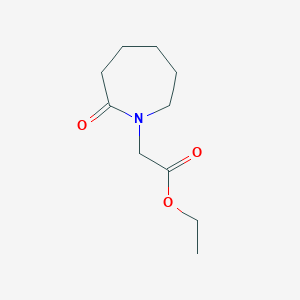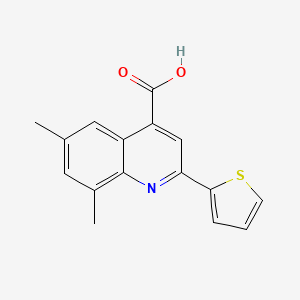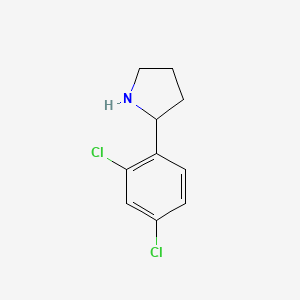
CP-809101
説明
科学的研究の応用
Interdisciplinary Research Approaches : Research in interdisciplinary fields like cyber-physical systems (CPS) demonstrates the integration of various scientific disciplines in addressing complex problems. CPS research is fundamental for engineered systems in domains such as transportation, energy, and medical systems. This reflects the growing trend of integrating diverse scientific knowledge, which could be relevant for the research and development of compounds like CP-809101 (Kim & Kumar, 2012).
Cyber-Physical Systems in Molecular Biology : The integration of CPS with microfluidic biochips and cloud computing highlights an advanced method for conducting molecular biology studies. This framework can enhance personalized medicine through collaborative research, which may include the study of specific compounds like this compound for understanding diseases and developing treatments (Ibrahim, Chakrabarty, & Zeng, 2020).
Advanced Materials in Biological Research : The use of conjugated polymers (CPs) in biological research underscores the significance of advanced materials in monitoring and controlling biological signals. While this research does not specifically mention this compound, it illustrates the type of innovative materials that are reshaping biological and medical research (Zeglio, Rutz, Winkler, Malliaras, & Herland, 2019).
Hybrid Physics-Guided Machine Learning in CPS : The combination of model-based approaches with machine learning, known as hybrid learning methods, is crucial for modeling CPS. This approach could be relevant in the context of drug research and development, including compounds like this compound (Rai & Sahu, 2020).
Scientific Research Applications of this compound
Interdisciplinary Research and Integration
This compound's applications can be understood within the broader context of interdisciplinary research approaches. Research in cyber-physical systems (CPS), for instance, demonstrates the integration of computing, communication, and control technologies, essential for engineered systems in domains like transportation, energy, and medical systems. Such integration of diverse scientific knowledge is crucial for the development and understanding of compounds like this compound. This approach is pivotal in addressing complex problems in scientific research, including drug development (Kim & Kumar, 2012).
Cyber-Physical Systems in Molecular Biology
The use of CPS in molecular biology, particularly through the integration with microfluidic biochips and cloud computing, represents an advanced method for conducting studies. This innovative framework can significantly advance personalized medicine and collaborative research. Though not directly related to this compound, this methodology underscores the importance of cutting-edge technology in understanding diseases and developing treatments, potentially including the study of specific compounds like this compound (Ibrahim, Chakrabarty, & Zeng, 2020).
Advanced Materials in Biological Research
The development of conjugated polymers (CPs) in biological research highlights the role of advanced materials in monitoring and controlling biological signals. While this compound is not specifically mentioned, the research on CPs illustrates the potential of innovative materials in reshaping biological and medical research. This can be indicative of the avenues that research on this compound might explore, particularly in its interaction with biological systems (Zeglio, Rutz, Winkler, Malliaras, & Herland, 2019).
Hybrid Physics-Guided Machine Learning in CPS
The combination of model-based approaches with machine learning in CPS, known as hybrid learning methods, is significant for modeling complex systems. This paradigm could be relevant in the context of drug research,including the study of compounds like this compound. The hybrid modeling approach is increasingly recognized within both the machine learning and scientific communities, suggesting its potential application in drug development and evaluation (Rai & Sahu, 2020).
作用機序
Target of Action
CP-809101 is a potent and highly selective agonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
This compound interacts with the 5-HT2C receptor, leading to a series of intracellular reactions. As an agonist, it binds to the receptor and activates it, mimicking the action of the natural ligand, serotonin . This activation can lead to various physiological responses, including the inhibition of conditioned avoidance responding in rats .
Biochemical Pathways
The activation of the 5-HT2C receptor by this compound can affect various biochemical pathways. For instance, it can antagonize both phencyclidine hydrochloride- and d-amphetamine-induced hyperactivity . .
Pharmacokinetics
It’s known that the compound can be administered subcutaneously .
Result of Action
This compound has shown promising results in animal models of obesity and psychosis . It reduces premature responding in rats trained on the 5-CSRTT and improves accuracy in a Go-NoGo task by reducing false alarms . At equivalent doses, it also reduces reinstatement for food-seeking behavior . It’s associated with genotoxicity, which means that its future use will likely be restricted to scientific research applications only .
生化学分析
Biochemical Properties
CP-809101 plays a significant role in biochemical reactions by interacting with specific serotonin receptors. It has a high affinity for the 5-HT2C receptor, with pEC50 values of 9.96, 7.19, and 6.81 for human 5-HT2C, 5-HT2B, and 5-HT2A receptors, respectively . This compound inhibits conditioned avoidance responding in rats and antagonizes hyperactivity induced by phencyclidine hydrochloride and d-amphetamine . Additionally, it reduces food and nicotine dependence in rats .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce motor impulsivity and reinstatement of food-seeking behavior in male rats, suggesting its potential in treating obesity . This compound also affects behaviors motivated by food and nicotine, indicating its role in modulating reward pathways . Furthermore, it has been observed to reduce deprivation-induced feeding at higher doses .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a 5-HT2C receptor agonist. By binding to this receptor, this compound modulates serotonin signaling, which in turn affects various downstream pathways. This includes inhibition of dopamine neurotransmission, which is crucial for its effects on impulsivity and reward behaviors . This compound also antagonizes hyperactivity induced by phencyclidine hydrochloride and d-amphetamine, further highlighting its role in modulating neurotransmitter systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to inhibit conditioned avoidance responding in a dose-dependent manner, with an ID50 value of 4.8 mg/kg . Additionally, this compound’s effects on hyperactivity and food-seeking behavior are dose-dependent and can vary with different administration schedules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to dose-dependently inhibit conditioned avoidance responding and antagonize hyperactivity induced by phencyclidine hydrochloride and d-amphetamine . At doses up to 56 mg/kg, this compound did not produce catalepsy, indicating a favorable side-effect profile . Higher doses may lead to adverse effects, and careful dosage optimization is necessary for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with serotonin receptors. It modulates serotonin signaling, which in turn affects metabolic flux and metabolite levels . The compound’s metabolic activation has been linked to its genotoxicity, highlighting the importance of understanding its metabolic pathways for safe and effective use .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its high affinity for the 5-HT2C receptor facilitates its localization to relevant cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the 5-HT2C receptor. This receptor is predominantly found in the central nervous system, particularly in regions associated with mood and behavior regulation . This compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function .
特性
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGGOVOEWHPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197369 | |
| Record name | CP-809101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479683-64-2 | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479683-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-809101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479683642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-809101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-809101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2EXW95647 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)


![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)

![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)


![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate](/img/structure/B1366298.png)

